molecular formula C25H21FN4O5S2 B11082834 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11082834
M. Wt: 540.6 g/mol
InChI Key: FQXWWQULJPHMOT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophenylcarbonyl group, and an imidazolidinone ring. These structural features contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate typically involves multiple steps. The initial step often includes the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to form the desired compound. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, it inhibits specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound also contains a fluorophenyl group and has been studied for its enzyme inhibition properties.

    Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate: Another fluorophenyl-containing compound with potential therapeutic applications.

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H21FN4O5S2

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)imidazolidin-1-yl]benzoate

InChI

InChI=1S/C25H21FN4O5S2/c1-2-35-24(34)15-5-11-18(12-6-15)29-23(33)19(14-21(31)27-17-9-7-16(26)8-10-17)30(25(29)36)28-22(32)20-4-3-13-37-20/h3-13,19H,2,14H2,1H3,(H,27,31)(H,28,32)

InChI Key

FQXWWQULJPHMOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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